molecular formula C11H13ClN2O B2991989 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one CAS No. 120868-72-6

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one

Cat. No. B2991989
CAS RN: 120868-72-6
M. Wt: 224.69
InChI Key: PTRUQENBDHGVDI-UHFFFAOYSA-N
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Description

“1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one” is a chemical compound with the molecular formula C9H10ClN3O . It has a dihedral angle between the pyridine ring and imidazoline ring mean plane of 76.2° . In the crystal structure, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers .


Molecular Structure Analysis

The molecular structure of “1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one” is characterized by a dihedral angle between the pyridine ring and imidazoline ring mean plane of 76.2° . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers . Additionally, weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one” include a molecular weight of 211.65 . The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

A study on the synthesis and crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime demonstrates the compound's nonplanar structure and the absence of intra- or intermolecular hydrogen bonds in its crystal structure. This research highlights the compound's broad inhibitory activities toward fungi at specific concentrations, showcasing its potential as a bioactive molecule (Xue Si-jia, 2011).

Anticonvulsant Properties

The structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, have been analyzed. These studies reveal the critical orientation of the piperidine-like group due to delocalization, underscoring the compound's relevance in designing anticonvulsant medications (Guy Georges et al., 1989).

Thioanalogues Synthesis

Research on the synthesis, spectral characteristics, and structures of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, a thioanalogue of N-1-methylanabasine, and its structural confirmation through various spectroscopic methods and X-ray diffraction analysis. The study provides insights into the compound's molecular interactions and electron delocalization, contributing to the understanding of thioanalogue's structural dynamics (Marzena Wojciechowska-Nowak et al., 2011).

Corrosion Inhibition

A study on the quantum chemical and molecular dynamic simulation for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron. This research explores the adsorption and corrosion inhibition properties of piperidine derivatives, demonstrating their potential application in corrosion prevention technologies (S. Kaya et al., 2016).

Safety And Hazards

The compound is labeled with the hazard statement codes H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-5-4-9(7-13-10)8-14-6-2-1-3-11(14)15/h4-5,7H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRUQENBDHGVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one

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